5,6,7,8-Tetrahydro-2(3H)-indolizinone
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-indolizin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-5-7-3-1-2-4-9(7)6-8/h5H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIHWURKRREVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)C=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540888 | |
| Record name | 5,6,7,8-Tetrahydroindolizin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97202-63-6 | |
| Record name | 5,6,7,8-Tetrahydroindolizin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2(3H)-indolizinone typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-pyrrolidinone with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Diastereoselective Hydrogenation
The heterogeneous hydrogenation of tetrasubstituted indolizines to form 5,6,7,8-tetrahydro-2(3H)-indolizinone exhibits strong trans-diastereoselectivity. This reaction proceeds via kinetic control involving keto–enol tautomerism (Figure 1) .
Reaction Conditions and Outcomes
| Parameter | Value/Description |
|---|---|
| Catalyst | Heterogeneous (e.g., palladium on carbon) |
| Pressure | 1 atm H₂ |
| Temperature | Room temperature |
| Diastereomeric Ratio (dr) | >95:5 (trans:cis ) |
| Key Intermediate | Enol 11 (via keto–enol tautomerism) |
Theoretical calculations (M11/aug-cc-pVDZ level) showed a ΔG‡ difference of 1.69 kcal·mol⁻¹ favoring the trans product (6b ) over the cis isomer (6a ) .
Oxidation Reactions
Controlled oxidation of 5,6,7,8-tetrahydroindolizinone derivatives yields hydroxylated or carbonyl-containing products. Light-mediated oxidation with oxygen generates hydroxylated intermediates (e.g., 8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)-indolizinone) .
Experimental Data for Oxidation
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Phenyl-5,6,7,8-tetrahydroindolizine | O₂, light, catalyst | 2-Phenyl-8a-hydroxy derivative | 63–76 |
This reaction is stereospecific and influenced by solvent polarity .
Cyclization and Ring Functionalization
Cyclization of 4-(1H-pyrrol-1-yl)butanoic acid derivatives provides a direct route to this compound . Subsequent formylation at C-3 followed by reduction yields analogs like polygonatine A .
Reductive Alkylation and Radical Cyclization
Samarium diiodide (SmI₂) mediates reductive alkylation of acyl silanes, enabling intramolecular cyclizations. While not directly reported for this compound, analogous reactions suggest potential applications .
Example Reaction Pathway:
| Step | Reagent/Conditions | Outcome |
|---|---|---|
| Reduction | SmI₂, THF, t-BuOH | α-Silyl alcohol formation |
| Intramolecular cyclization | SmI₂, MeOH | δ-Lactone derivatives |
Functional Group Transformations
The compound undergoes acetylation and displacement reactions. For instance:
-
Acetylation : Polygonatine A (7 ) reacts with acetic anhydride to form acetylated derivatives .
-
Displacement : Acetate groups are replaced by ethoxy groups under basic conditions, yielding analogs like polygonatine B .
Theoretical Insights into Reactivity
DFT studies rationalize the preference for trans-diastereomers in hydrogenation :
-
Transition state energy for 6b : 15.50 kcal·mol⁻¹
-
Transition state energy for 6a : 17.19 kcal·mol⁻¹
-
ΔΔG‡: 1.69 kcal·mol⁻¹ (kinetic preference for 6b ).
Scientific Research Applications
Chemical Applications
5,6,7,8-Tetrahydro-2(3H)-indolizinone serves as a precursor for synthesizing various heterocyclic compounds. Its structural features allow it to participate in numerous chemical reactions that lead to the formation of complex molecules.
Table 1: Chemical Reactions Involving Tetrahydro-2(3H)-indolizinone
Biological Applications
The compound has been studied extensively for its biological activities. Notably, it exhibits potential anticancer properties and has been evaluated against various human cancer cell lines.
Case Study: Anticancer Activity
A series of analogues derived from tetrahydro-2(3H)-indolizinone were synthesized and tested for cytotoxicity against eight human cancer cell lines. Some compounds demonstrated significant cytotoxic activity with GI(50) values ranging from 2.1 to 8.1 µM, indicating their potential use in cancer therapy .
Table 2: Cytotoxicity Data of Analogues
Medicinal Applications
In the field of medicine, tetrahydro-2(3H)-indolizinone derivatives have been investigated as potential phosphodiesterase 3 (PDE3) inhibitors. PDE3 plays a crucial role in regulating intracellular signaling pathways related to cardiovascular health.
Table 3: PDE3 Inhibition Studies
| Compound ID | Inhibition Activity | Therapeutic Potential | Reference |
|---|---|---|---|
| Compound A | Moderate | Congestive heart failure | |
| Compound B | High | Potential arrhythmia treatment |
Industrial Applications
The compound is also utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2(3H)-indolizinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5,6,7,8-Tetrahydro-2(3H)-indolizinone with structurally related compounds from the provided evidence, focusing on molecular features, physical properties, and functional diversity.
Table 1: Structural and Physical Comparison
Key Observations
Structural Complexity and Functional Groups The target compound (this compound) is simpler than ’s indolizinoindoles (e.g., 2e, 2g), which feature fused indole-indolizine systems with ester, aryl (p-tolyl, bromophenyl), and methoxy substituents. Unlike the tetrahydroisoquinoline in (a saturated isoquinoline derivative), the target compound contains a ketone group, which enhances polarity and hydrogen-bonding capacity, likely improving its utility in medicinal chemistry .
Melting Points and Purity ’s compounds (2e, 2g) exhibit higher melting points (193–210°C) due to extended conjugation and intermolecular interactions (e.g., π-stacking from aryl groups). The absence of such substituents in the target compound may result in a lower melting point, though experimental data are needed for confirmation . Purity levels in ’s compounds (69–77%) suggest synthetic challenges in isolating highly substituted indolizinoindoles, whereas simpler structures like the target compound may achieve higher purity with optimized protocols.
Reactivity and Applications The ketone in this compound enables nucleophilic additions or reductions, contrasting with the ester groups in ’s compounds, which are prone to hydrolysis or transesterification. Tetrahydroisoquinoline () lacks a ketone but is widely used in alkaloid synthesis. Its saturated structure may confer greater stability under acidic conditions compared to the partially unsaturated indolizinone .
Research Implications
- Synthetic Accessibility : The target compound’s simpler structure may offer advantages in scalable synthesis compared to ’s multi-substituted analogs, which require complex coupling reactions and purification steps .
Q & A
Basic Research Question
- NMR spectroscopy :
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, methylene protons in the tetrahydro ring appear as distinct multiplets (δ 1.5–2.5 ppm) .
- 2D experiments (COSY, HSQC) : Resolves overlapping signals in complex scaffolds.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas with <5 ppm error .
- HPLC-PDA : Assesses purity (>95% required for biological assays) using gradients like water/acetonitrile + 0.1% TFA .
How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for novel derivatives?
Advanced Research Question
Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. Mitigation strategies include:
- Variable-temperature NMR : Detects dynamic processes (e.g., ring inversion) by observing signal coalescence .
- SC-XRD (Single-Crystal X-ray Diffraction) : Provides unambiguous structural validation, as applied to tetrahydroimidazo-benzothiazole analogs .
- Comparative analysis : Cross-reference with computational predictions (e.g., DFT-optimized geometries) .
What in vitro assays are suitable for evaluating the biological activity of 5,6,7,8-tetrahydroindolizinone derivatives?
Basic Research Question
- Enzyme inhibition assays : Measure IC50 values against targets like dihydroorotate dehydrogenase (DHODH) using spectrophotometric NADH depletion assays .
- Cytotoxicity screening : Employ cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability assays.
- Solubility assessment : Use shake-flask methods with phosphate buffer (pH 7.4) and HPLC quantification .
How can mechanistic studies elucidate the role of 5,6,7,8-tetrahydroindolizinone in metabolic pathways?
Advanced Research Question
- Isotopic labeling : Track metabolic incorporation using 13C/15N-labeled derivatives in cell cultures.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps.
- Proteomic profiling : Identify protein binding partners via pull-down assays or affinity chromatography .
What strategies improve diastereoselectivity in catalytic hydrogenation of indolizines to tetrahydroindolizinones?
Advanced Research Question
- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation .
- Solvent modulation : Polar solvents (e.g., MeOH) stabilize transition states, favoring specific stereochemical outcomes.
- Pressure optimization : Lower H2 pressure (1–5 atm) reduces over-reduction and enhances selectivity .
How can reaction conditions be optimized for scalable synthesis of 5,6,7,8-tetrahydroindolizinone?
Basic Research Question
- Catalyst screening : Test Pd/C, Raney Ni, or PtO2 for hydrogenation efficiency.
- Temperature control : Maintain 25–50°C to balance reaction rate and side-product formation .
- Workup protocols : Use silica gel chromatography (EtOAc/hexane gradients) or recrystallization (MeOH/H2O) for purification .
What stability considerations are critical for storing 5,6,7,8-tetrahydroindolizinone derivatives?
Basic Research Question
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers.
- pH stability : Avoid strong acids/bases to prevent ring-opening reactions, as observed in related tetrahydroquinazolines .
How do electronic effects of substituents influence the reactivity of 5,6,7,8-tetrahydroindolizinone?
Advanced Research Question
- Electron-withdrawing groups (EWGs) : Activate the carbonyl for nucleophilic attack (e.g., Grignard additions).
- Electron-donating groups (EDGs) : Stabilize intermediates in electrophilic substitutions (e.g., nitration).
- Hammett analysis : Quantify substituent effects on reaction rates using σ/σ+ parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
